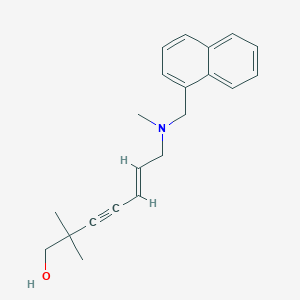
Hydroxy Terbinafine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Terbinafine is a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine . It is a specific inhibitor of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . Terbinafine is mainly used to treat fungal infections such as pityriasis versicolor, fungal nail infections, and ringworm including jock itch and athlete’s foot .
Synthesis Analysis
The synthesis of Terbinafine involves complex chemical processes. A significant study related to its synthesis involves the reaction of 1-bromo-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethanamine, further processed through Grignard reactions among other steps .Molecular Structure Analysis
The molecular structure of Terbinafine, and by extension, Hydroxy Terbinafine, is crucial for its antifungal activity. Terbinafine’s structure has been determined through various solid-state techniques, revealing its crystalline structure and how modifications might affect its pharmacological properties.Chemical Reactions Analysis
Terbinafine is an allylamine antifungal. It works by inhibiting the synthesis of ergosterol, a key sterol component in the plasma membrane of the fungal cell . Terbinafine inhibits squalene epoxidase, the enzyme which catalyzes the conversion of squalene to squalene-2,3 epoxide, a precursor of lanosterol, which in turn is a direct precursor of ergosterol .Physical And Chemical Properties Analysis
The physical properties of Hydroxy Terbinafine, such as solubility, melting point, and stability, are vital for its formulation and effectiveness . The chemical stability and reactivity of Hydroxy Terbinafine are critical for its storage, handling, and pharmacological effect.科学的研究の応用
Antifungal Medication
Terbinafine, an inhibitor of squalene epoxidase in ergosterol biosynthesis, is primarily used as an antifungal medication . It has been proven effective against prevalent plant pathogens .
Pesticide Applications
Terbinafine has potential uses in pesticide applications . It has been shown to be effective in controlling plant pathogens, thus helping to protect crops .
Enhancement of Water Solubility
Ionic salts of terbinafine have been synthesized to improve its water solubility . Among these salts, TIS 5 has shown to increase the water solubility of terbinafine by three orders of magnitude .
Improvement of Dispersion during Spraying
The ionic salts of terbinafine, particularly TIS 5, have been found to reduce its surface tension, facilitating better dispersion during spraying .
Treatment of Superficial Fungal Infections
Terbinafine HCL (TBH)-loaded nanogels have been investigated as a new approach to treating superficial fungal infections . The nanogels have shown promising results in in vivo studies conducted on animal models infected with a fungal infection .
Topical Drug Delivery Applications
Solid lipid nanoparticles (SLNs) of Terbinafine HCL (TFH) have been developed for topical drug delivery applications . These SLNs are at the forefront of the rapidly developing field of nanotechnology with several potential applications in drug delivery and research .
Safety and Hazards
Terbinafine has some safety concerns. Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) .
将来の方向性
There is significant interest in developing the drug for the treatment of deep mycoses, either alone or in combination, for disorders such as cryptococcosis, invasive aspergillosis, and other mould infections . Also, there is potential for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .
作用機序
Target of Action
Hydroxy Terbinafine primarily targets the fungal squalene monooxygenase , an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Hydroxy Terbinafine interacts with its target, the fungal squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, treated fungi accumulate squalene while becoming deficient in ergosterol .
特性
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Terbinafine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)






![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)
![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)


